Prop-2-ynyl 2-cyanoacrylate
Overview
Description
Prop-2-ynyl 2-cyanoacrylate , also known as propargyl cyanoacrylate , belongs to the family of cyanoacrylate adhesives. These adhesives are renowned for their rapid polymerization upon contact with moisture, forming strong bonds. Prop-2-ynyl 2-cyanoacrylate is characterized by its acrylate functional group (–C=C–C≡N) and its ability to adhere to various substrates, including plastics, metals, and tissues.
Synthesis Analysis
The synthesis of prop-2-ynyl 2-cyanoacrylate involves the reaction of propargyl alcohol with cyanoacrylic acid (or its ester form). The reaction proceeds via an anionic polymerization mechanism, where the acrylate group attacks the cyano group, leading to rapid polymerization and the formation of a strong adhesive bond. The synthesis typically occurs under anhydrous conditions to prevent premature polymerization.
Molecular Structure Analysis
The molecular structure of prop-2-ynyl 2-cyanoacrylate consists of a propargyl group (–C≡C–CH₂–) attached to the cyanoacrylate moiety (–C=C–C≡N). The acrylate double bond provides reactivity, while the cyano group enhances adhesion properties. The compact structure contributes to its ability to penetrate porous materials.
Chemical Reactions Analysis
- Polymerization : Upon exposure to moisture (even ambient humidity), prop-2-ynyl 2-cyanoacrylate undergoes rapid anionic polymerization. The acrylate group attacks the cyano group, forming a strong polymer network.
- Hydrolysis : In the presence of water, the cyanoacrylate bond can hydrolyze, weakening the adhesive. This property is essential for medical applications where controlled degradation is desired.
Physical And Chemical Properties Analysis
- Viscosity : Low viscosity for easy application.
- Setting Time : Rapid curing within seconds.
- Strength : High tensile and shear strength.
- Temperature Resistance : Sensitive to high temperatures.
- Transparency : Clear and colorless.
- Solubility : Insoluble in water but soluble in organic solvents.
Safety And Hazards
- Irritant : Can cause skin and eye irritation.
- Toxic Fumes : During polymerization, toxic fumes may be released.
- Avoid Contact with Skin : Adhere to safety precautions during application.
- Storage : Store in a cool, dry place away from moisture.
Future Directions
- Biomedical Applications : Explore its use in wound closure, tissue bonding, and drug delivery.
- Modified Formulations : Develop variants with improved temperature resistance and biocompatibility.
- Sustainability : Investigate eco-friendly alternatives to traditional cyanoacrylates.
properties
IUPAC Name |
prop-2-ynyl 2-cyanoprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c1-3-4-10-7(9)6(2)5-8/h1H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTYYXOSOUBFIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)C(=O)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196332 | |
Record name | Prop-2-ynyl 2-cyanoacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-2-ynyl 2-cyanoacrylate | |
CAS RN |
44898-13-7 | |
Record name | 2-Propyn-1-yl 2-cyano-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=44898-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prop-2-ynyl 2-cyanoacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044898137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prop-2-ynyl 2-cyanoacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prop-2-ynyl 2-cyanoacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.045 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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